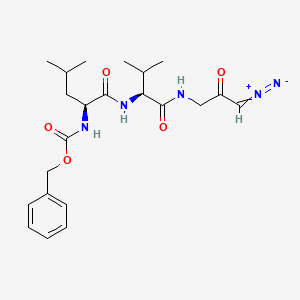

Z-Lvg-chn2

Übersicht

Beschreibung

Z LVG CHN2 ist ein Tripeptid-Derivat und ein zellgängiger, irreversibler Inhibitor von Cystein-Proteinasen. Es ahmt einen Teil des menschlichen Cystein-Proteinase-Bindungszentrums nach und hat Hemmwirkungen auf die Replikation des Herpes-simplex-Virus (HSV) und des schweren akuten respiratorischen Syndroms Coronavirus 2 (SARS-CoV-2) gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Z LVG CHN2 wird synthetisiert, indem das Proteinase-Bindungszentrum von Cystatin C, einem menschlichen Cystein-Proteinase-Inhibitor, nachgebildet wird. Die Synthese beinhaltet die Herstellung eines Tripeptid-Derivats, das die Aminosäuren Leucin, Valin und Glycin enthält, gefolgt von der Addition einer Nitrilgruppe zur Bildung der endgültigen Verbindung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Z LVG CHN2 beinhaltet großtechnische Peptidsynthesetechniken, zu denen die Festphasenpeptidsynthese (SPPS) und die Flüssigphasenpeptidsynthese (LPPS) gehören. Diese Methoden ermöglichen die effiziente Produktion von hochreinem Z LVG CHN2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Z LVG CHN2 is synthesized by mimicking the proteinase-binding center of cystatin C, a human cysteine proteinase inhibitor. The synthesis involves the preparation of a tripeptide derivative that includes the amino acids leucine, valine, and glycine, followed by the addition of a nitrile group to form the final compound .

Industrial Production Methods

The industrial production of Z LVG CHN2 involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of high-purity Z LVG CHN2 .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Z LVG CHN2 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Nitrilgruppe zu modifizieren.

Substitution: Substitutionsreaktionen können an den Aminosäureresten stattfinden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, darunter Amine und Thiole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Derivate mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Z LVG CHN2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und Proteinase-Hemmung verwendet.

Biologie: Wird in der Forschung zur Proteinase-Aktivität und -Hemmung in verschiedenen biologischen Systemen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen gegen Virusinfektionen untersucht, darunter HSV und SARS-CoV-2.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Proteinase-Inhibitoren eingesetzt .

Wirkmechanismus

Z LVG CHN2 entfaltet seine Wirkung, indem es Cystein-Proteinasen irreversibel hemmt. Es bindet an das aktive Zentrum des Enzyms, ahmt das natürliche Substrat nach und verhindert, dass das Enzym seine normalen Reaktionen katalysiert. Diese Hemmung blockiert die Replikation von Viren wie HSV und SARS-CoV-2, indem sie auf die viralen Cystein-Proteinasen abzielt .

Wirkmechanismus

Z LVG CHN2 exerts its effects by irreversibly inhibiting cysteine proteinase. It binds to the active site of the enzyme, mimicking the natural substrate and preventing the enzyme from catalyzing its normal reactions. This inhibition blocks the replication of viruses such as HSV and SARS-CoV-2 by targeting the viral cysteine proteinases .

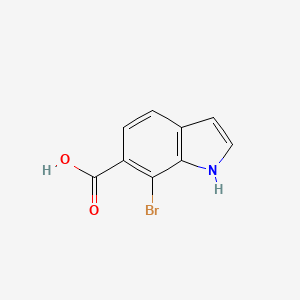

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MDL-28170: Ein weiterer Cystein-Proteinase-Inhibitor mit ähnlichen antiviralen Eigenschaften.

VBY-825: Ein Cystein-Proteinase-Inhibitor, der in der antiviralen Forschung eingesetzt wird.

ONO 5334: Bekannt für seine Hemmwirkungen auf Cystein-Proteinasen

Einzigartigkeit

Z LVG CHN2 ist einzigartig aufgrund seiner spezifischen Hemmung der Replikation von HSV und SARS-CoV-2, was es zu einer wertvollen Verbindung in der antiviralen Forschung macht. Seine Fähigkeit, das menschliche Cystein-Proteinase-Bindungszentrum nachzuahmen, unterscheidet es von anderen Inhibitoren .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMMQWXJLDORCJ-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

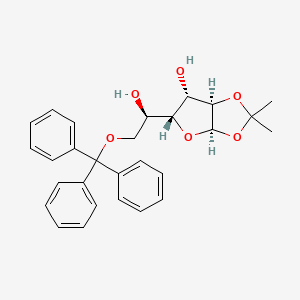

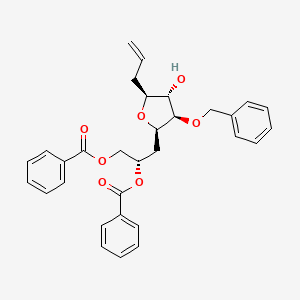

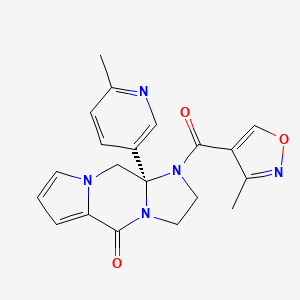

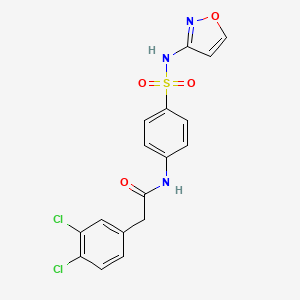

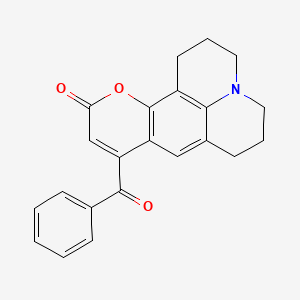

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

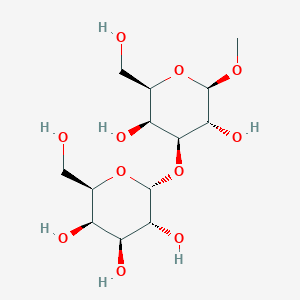

![(3aS3a'S8aR8a'R)-22'-Cyclohexylidenebis[88a-dihydro-3aH-indeno[12-d]oxazole]](/img/structure/B8198968.png)

![(1R,2S,6S,9S,10S,11S,14S,15S,18S,20R,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B8199000.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8199010.png)

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B8199024.png)

![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)

![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)

![6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)